Home > Products > Screening Compounds P5908 > 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate
3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate - 2201364-76-1

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate

Catalog Number: EVT-2735587
CAS Number: 2201364-76-1
Molecular Formula: C12H13F3N4O2
Molecular Weight: 302.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to a class of compounds known for their pharmacological properties, particularly as inhibitors of tropomyosin receptor kinase (TRK) pathways, which are involved in various cellular processes.

Source

This compound is cataloged under the Chemical Abstracts Service (CAS) Number 1361112-00-6 and is available from various chemical suppliers, including Benchchem and VWR . Its molecular formula is C18H16F12N4O8, with a molecular weight of approximately 644.32 g/mol.

Classification

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate is classified as a pyrazolo[3,4-b]pyridine derivative. This classification highlights its structural features that contribute to its biological activities. The compound's trifluoroacetate form indicates the presence of trifluoroacetic acid, which may enhance its solubility and stability in biological systems.

Synthesis Analysis

The synthesis of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate involves several synthetic steps that utilize advanced organic chemistry techniques.

Methods

  1. Scaffold Hopping: This method involves modifying the core structure of existing compounds to create new derivatives with potentially enhanced activity.
  2. Computer-Aided Drug Design: Computational tools are employed to predict the interactions between the compound and biological targets, guiding the synthesis process.
  3. Sequential Opening/Closing Cascade Reactions: These reactions allow for the efficient assembly of complex molecular architectures in fewer steps, thus streamlining the synthesis process.

The synthesis typically requires specific reagents and conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate can be described as follows:

  • Core Structure: The compound features a pyrazolo[3,4-b]pyridine ring system fused with an azetidine moiety.
  • Functional Groups: The presence of trifluoroacetate contributes to its solubility and may influence its biological activity.

Data

  • Molecular Formula: C18H16F12N4O8
  • Molecular Weight: 644.32 g/mol
  • CAS Number: 1361112-00-6
  • InChI Key: OSTUYTXBEDOEIJ-UHFFFAOYSA-N .
Chemical Reactions Analysis

The compound undergoes various chemical reactions that are critical for its evaluation as a therapeutic agent:

Reactions

  1. Binding Studies: Molecular docking studies have been conducted to evaluate how 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine interacts with TRK receptors. These studies help elucidate the binding affinity and mode of action.
  2. Antioxidant Activity Testing: The compound has been assessed for its potential antioxidant properties, which are crucial for preventing oxidative stress in biological systems.

These reactions provide insights into the compound's stability and reactivity under physiological conditions.

Mechanism of Action

The mechanism of action for 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate primarily involves inhibition of TRK pathways.

Process

The binding of this compound to TRK receptors disrupts downstream signaling cascades that are essential for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells that rely on these pathways for growth and metastasis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound is typically found as a powder.

Chemical Properties

  1. Solubility: The trifluoroacetate form increases solubility in polar solvents, facilitating its use in biological assays.
  2. Stability: The chemical structure shows good stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Relevant analyses indicate that this compound exhibits promising properties for further development in medicinal chemistry.

Applications

The primary applications of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate include:

  1. Drug Development: As a potential TRK inhibitor, it is being investigated for its efficacy against various cancers that exhibit aberrant TRK signaling.
  2. Antioxidant Research: Its antioxidant properties may also position it as a candidate for therapeutic interventions in oxidative stress-related diseases.
Introduction to Pyrazolo[3,4-b]pyridine Scaffolds in Medicinal Chemistry

Structural Significance of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Bioactive Molecule Design

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterobicyclic system in modern drug discovery, distinguished by its capacity to mimic purine nucleobases. This bioisosteric relationship enables targeted interactions with ATP-binding sites of kinases and other purine-recognizing biomolecules [1]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with more than 5,500 scientific publications (including 2,400 patents) attesting to their broad therapeutic relevance [1]. The scaffold accommodates extensive structural diversification across five key positions (N1, C3, C4, C5, C6), enabling precise optimization of pharmacodynamic and pharmacokinetic properties.

Tautomeric stability fundamentally underpins the scaffold's utility. Quantum mechanical calculations (AM1 level) demonstrate that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by 37.03 kJ/mol (≈9 kcal/mol), ensuring consistent binding conformations [1]. This stability arises from preserved aromaticity across both rings in the 1H-form, whereas the 2H-tautomer disrupts electronic delocalization. Consequently, DrugBank records identify 14 bioactive 1H-pyrazolo[3,4-b]pyridine derivatives in experimental, investigational, or approved stages, while listing zero 2H-isomers as drug candidates [1].

Substitution patterns critically determine biological activity. Analysis of >300,000 compounds reveals dominant trends: Methyl occupies N1 in 31.78% of derivatives, while hydrogen (30.83%) and methyl (46.77%) prevail at C3 (Table 1) [1]. These preferences reflect synthetic accessibility and steric compatibility with target binding pockets. At N1, aryl groups (particularly phenyl, 15.17%) enable π-stacking interactions, while alkyl chains enhance metabolic stability. The C3 position tolerates diverse moieties; amino and carbonyl functionalities frequently appear in kinase inhibitors, exploiting hydrogen-bonding capabilities [7].

Table 1: Prevalence of Substituents at Key Positions in 1H-Pyrazolo[3,4-b]pyridine Derivatives

PositionSubstituentPrevalence (%)Representative Applications
N1Methyl31.78Kinase inhibitor scaffolds [1]
Alkyl23.27Enhanced metabolic stability [1]
Phenyl15.17π-Stacking in PPARα agonists
C3Hydrogen30.83Tubulin polymerization inhibitors [9]
Methyl46.77CDK inhibitors [5]
Amino4.12Kinase hinge-binding motifs [7]

The scaffold's synthetic versatility facilitates rapid exploration of structure-activity relationships. Classical routes employ cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents, while modern transition-metal-catalyzed couplings enable direct C-H functionalization [1]. This flexibility, combined with robust physicochemical properties, positions 1H-pyrazolo[3,4-b]pyridine as an indispensable template for designing inhibitors targeting cyclin-dependent kinases, tubulin, PIM-1 kinase, and PPARα [5] [7] .

Biomedical Relevance of Azetidine-Fused Heterocycles in Kinase Inhibition

The strategic incorporation of azetidine rings into 1H-pyrazolo[3,4-b]pyridine scaffolds addresses critical challenges in kinase inhibitor development: selectivity enhancement, solubility optimization, and three-dimensional complexity. Azetidine's strained 4-membered ring introduces significant sp³-character, reducing planar complexity and improving specificity by accessing unique vectorial orientations [6]. The 3-azetidinyl substituent, as featured in 3-azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine, exploits this spatial advantage by projecting basic nitrogen into complementary regions of kinase ATP pockets.

Kinase binding mechanisms benefit profoundly from azetidine's physicochemical profile. The aliphatic nitrogen (pKₐ ≈ 11.5) facilitates salt bridge formation with aspartate or glutamate residues in conserved kinase domains, while the ring's small footprint minimizes steric clashes [6]. Molecular docking studies confirm that azetidine-containing pyrazolopyridines achieve optimal van der Waals contacts within the hinge region of PIM-1 kinase, a clinically relevant oncology target [3]. This precision translates to potent inhibition: Derivatives like Compound 19 (featuring a 3-azetidinylpyrazolopyridine core) exhibit IC₅₀ values of 26 nM against PIM-1 kinase, surpassing 5-fluorouracil (IC₅₀ = 17 nM) in biochemical assays [3].

Table 2: Kinase Inhibitory Activity of Azetidine-Containing Pyrazolo[3,4-b]pyridines

CompoundKinase TargetIC₅₀ (nM)Cellular Activity (IC₅₀, μM)Primary Biological Effects
17PIM-1435.98 (MCF-7)G2/M arrest, apoptosis [3]
19PIM-1265.61 (MCF-7)Pro-apoptotic gene upregulation [3]
21hCDK1/cyclin B6Not reportedATP-competitive inhibition [5]

Functional efficacy extends beyond biochemical assays. Azetidine-pyrazolopyridine hybrids demonstrate compelling cellular activity by modulating signal transduction pathways. Compound 19 induces apoptosis in MCF-7 breast cancer cells (IC₅₀ = 5.61 μM) through G₂/M phase cell cycle arrest and transcriptional regulation of apoptosis-related genes [3]. The azetidine moiety contributes to favorable membrane permeability, enabling intracellular accumulation at pharmacologically relevant concentrations. Synthetic routes to these hybrids typically involve nucleophilic displacement at C3-halogenated pyrazolopyridines or transition-metal-catalyzed cross-coupling with azetidine boronic esters, providing efficient access to structure-activity relationship exploration [6].

Rationale for Trifluoroacetate Counterion Selection in Drug Candidate Stabilization

The trifluoroacetate (TFA) counterion in 3-azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate serves multiple critical functions in drug candidate development, primarily addressing physicochemical stability and bioavailability challenges inherent to basic nitrogen-containing heterocycles. TFA salt formation converts the inherently basic azetidine nitrogen (pKₐ ~11.5) into a stable, non-hygroscopic solid suitable for storage and formulation [6]. This protonation state maintains compound integrity during preclinical evaluation by preventing undesired N-alkylation or oxidation reactions prevalent in free bases.

Solubility enhancement represents a paramount consideration in counterion selection. The trifluoroacetate anion significantly improves aqueous solubility compared to inorganic anions like hydrochloride or sulfate, primarily through reduced lattice energy in the crystalline solid state. This property proves indispensable for in vitro biological testing, where compound dissolution at micromolar-to-millimolar concentrations is routinely required for kinase inhibition assays and cellular proliferation studies [3] [6]. TFA salts typically demonstrate 3-10-fold higher solubility in physiological buffers (pH 7.4) than their hydrochloride counterparts, ensuring accurate assessment of biological activity without precipitation artifacts.

Table 3: Impact of Trifluoroacetate Counterion on Key Physicochemical Properties

PropertyTrifluoroacetate SaltHydrochloride SaltFree BaseFunctional Advantage
Aqueous Solubility>5 mg/mL (pH 7.4)1-2 mg/mL (pH 7.4)<0.1 mg/mLEnables high-concentration bioassays [6]
CrystallinityHighModerateLowFacilitates X-ray structure determination
HygroscopicityLowHighVariableImproves solid-state stability [6]
Ion-Pair Stabilitylog P ~1.5log P ~0.8log P ~2.9Optimizes membrane permeability [9]

Beyond solubility, the trifluoroacetate anion profoundly influences solid-state properties. TFA salts exhibit superior crystallinity compared to amorphous free bases, facilitating characterization by X-ray diffraction—a technique critical for confirming molecular structure and binding conformations in protein-ligand complexes . This crystallographic utility is demonstrated in PPARα-LBD studies, where TFA-containing analogs yielded high-resolution structures (1.95–1.98 Å) essential for understanding agonist binding modes . Additionally, TFA mitigates zwitterion formation in molecules containing both basic and acidic groups, maintaining a consistent net charge state during in vitro evaluation.

The trifluoroacetate counterion also supports analytical detection. The distinctive fluorine NMR signature (δ = -75 to -76 ppm) and characteristic mass spectrometry fragmentation patterns (e.g., m/z 113 [CF₃CO₂]⁻) simplify compound tracking during metabolism and pharmacokinetic studies [6]. While TFA is generally considered a placeholder for pharmaceutical development (often replaced by biocompatible anions like succinate in clinical candidates), its role in preclinical optimization of pyrazolopyridine drug candidates remains indispensable for balancing stability, solubility, and synthetic feasibility [9].

Properties

CAS Number

2201364-76-1

Product Name

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate

IUPAC Name

3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid

Molecular Formula

C12H13F3N4O2

Molecular Weight

302.257

InChI

InChI=1S/C10H12N4.C2HF3O2/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3;(H,6,7)

InChI Key

BZXWCTSNCCLLHO-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNC3.C(=O)(C(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.